[4-(4-Methylbenzyl)piperazin-1-yl](5-methylthiophen-2-yl)methanone
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Overview
Description
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE is a complex organic compound with the molecular formula C18H23N3S This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 5-methyl-2-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced piperazine derivatives, and various substituted piperazine compounds .
Scientific Research Applications
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
[4-(4-Methyl-1-piperazinyl)methyl]benzylamine: Shares the piperazine and benzylamine moieties but lacks the thienyl group.
4-(4-Methylbenzyl)-1-piperazinylmethanone: Similar structure but with variations in the thienyl group substitution.
Uniqueness
The uniqueness of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N2OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C18H22N2OS/c1-14-3-6-16(7-4-14)13-19-9-11-20(12-10-19)18(21)17-8-5-15(2)22-17/h3-8H,9-13H2,1-2H3 |
InChI Key |
YHSDBLOBPNPNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(S3)C |
Origin of Product |
United States |
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